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Compound of Interest

Compound Name: N-methylpiperidine-4-carboxamide

Cat. No.: B155130 Get Quote

Foreword: Navigating the Solubility Landscape
For researchers, scientists, and professionals in drug development, understanding the solubility

of a compound is a cornerstone of successful formulation and application. This guide provides

a comprehensive technical overview of the solubility of N-methylpiperidine-4-carboxamide, a

key building block in medicinal chemistry. While quantitative solubility data for this specific

molecule is not extensively documented in publicly available literature, this guide will equip you

with the foundational knowledge to infer its solubility characteristics, design robust

experimental protocols to quantify its solubility in various solvents, and understand its

synthesis. Our approach is grounded in the principles of physical chemistry and leverages

established analytical methodologies to provide a practical and scientifically rigorous resource.

Physicochemical Properties of N-methylpiperidine-
4-carboxamide
A thorough understanding of a molecule's physicochemical properties is paramount to

predicting its solubility. N-methylpiperidine-4-carboxamide is a derivative of piperidine, a

saturated heterocycle, featuring a methyl group on the nitrogen atom and a carboxamide group

at the 4-position.

Table 1: Physicochemical Properties of N-methylpiperidine-4-carboxamide
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Property Value Source

Molecular Formula C₇H₁₄N₂O [1]

Molecular Weight 142.20 g/mol [1]

Appearance
Colorless to pale yellow liquid

or solid

XLogP3 -1 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2

The negative XLogP3 value suggests a hydrophilic nature, indicating a preference for polar

environments. The presence of two hydrogen bond donors (the amide N-H protons) and two

hydrogen bond acceptors (the carbonyl oxygen and the piperidine nitrogen) further supports its

potential for favorable interactions with polar protic solvents.

Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This principle is

rooted in the nature and strength of intermolecular forces between the solute and the solvent.

The Role of Intermolecular Forces
The solubility of N-methylpiperidine-4-carboxamide is dictated by a balance of the following

forces:

Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor and acceptor.

The piperidine nitrogen can also act as a hydrogen bond acceptor. This is the primary driver

for its solubility in protic solvents like water and alcohols.

Dipole-Dipole Interactions: The polar C=O and N-H bonds in the carboxamide group, as well

as the C-N bonds in the piperidine ring, create a significant molecular dipole moment. This

allows for favorable interactions with other polar molecules.
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Van der Waals Forces: These are weaker, non-specific interactions that occur between all

molecules. The piperidine ring provides a non-polar surface area that can interact with non-

polar solvents via these forces.

Inferred Solubility Profile
Based on its structure, we can infer a qualitative solubility profile for N-methylpiperidine-4-
carboxamide:

Table 2: Inferred Qualitative Solubility of N-methylpiperidine-4-carboxamide

Solvent Class
Representative
Solvents

Inferred Solubility Rationale

Polar Protic
Water, Methanol,

Ethanol
High

Strong hydrogen

bonding potential with

the carboxamide and

piperidine moieties.

Polar Aprotic
DMSO, Acetonitrile,

Acetone
Moderate to High

Good dipole-dipole

interactions, though

lacking the hydrogen

bond donating ability

of protic solvents.

Non-Polar Hexane, Toluene Low

The polar functional

groups will have

unfavorable

interactions with non-

polar solvents.

Experimental Determination of Solubility
To obtain quantitative solubility data, rigorous experimental methods are necessary. The choice

of method often depends on the required throughput, accuracy, and the properties of the

compound.

High-Throughput Screening (HTS) Methods
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In early-stage drug discovery, HTS methods are invaluable for rapidly assessing the solubility

of a large number of compounds.[2]

Laser Nephelometry: This technique measures the light scattered by undissolved particles in

a solution.[3][4] It is a rapid and simple method that can be integrated into a high-throughput

workflow, often using 96-well plates.[1][3] The transition from a clear solution to a turbid

suspension as the compound precipitates is detected, allowing for the determination of the

kinetic solubility.[4]

Prepare stock solution
of compound in DMSO

Dispense stock solution
into 96-well plate

Add aqueous buffer
to each well

Incubate and shake
plate

Measure turbidity using
a laser nephelometer

Analyze data to determine
solubility

Click to download full resolution via product page

Caption: A typical workflow for high-throughput solubility screening using laser nephelometry.
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Equilibrium Solubility Determination: The Shake-Flask
Method
The shake-flask method is considered the "gold standard" for determining thermodynamic

equilibrium solubility.[5] While more time-consuming than HTS methods, it provides a more

accurate measure of a compound's intrinsic solubility.

Preparation: Add an excess amount of N-methylpiperidine-4-carboxamide to a known

volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined

cap).

Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C or 37

°C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. Alternatively, centrifuge or filter the solution to separate the solid from the supernatant.

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the

concentration of the dissolved N-methylpiperidine-4-carboxamide using a validated

analytical method.

Analytical Quantification Techniques
Accurate quantification of the dissolved compound is crucial for both HTS and equilibrium

solubility methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used

technique for the separation and quantification of small molecules.[6] A reverse-phase C18

column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH

modifier) and UV detection would be appropriate for N-methylpiperidine-4-carboxamide.[7]
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Select a suitable column
(e.g., C18)

Optimize mobile phase
(organic modifier, pH)

Determine optimal UV
detection wavelength

Validate the method
(linearity, accuracy, precision)

Analyze solubility samples

Click to download full resolution via product page

Caption: Key steps in developing a robust HPLC method for solubility determination.

Gas Chromatography (GC): For volatile compounds, GC can be an effective analytical

technique. Given the potential for thermal degradation of the carboxamide group, careful

method development would be necessary. Headspace GC could be employed to analyze for

any volatile impurities.[8]

Synthesis of N-methylpiperidine-4-carboxamide
The synthesis of N-methylpiperidine-4-carboxamide can be achieved through various

synthetic routes, typically starting from a piperidine derivative. A common approach involves the

amidation of a corresponding carboxylic acid or ester.

General Synthetic Approach
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A plausible synthetic route starts with a commercially available piperidine-4-carboxylic acid

derivative, which is then N-methylated and subsequently converted to the carboxamide.

Piperidine-4-carboxylic acid

N-protection
(e.g., Boc anhydride)

Esterification
(e.g., MeOH, H+)

N-methylation
(e.g., MeI, base)

Deprotection

Amidation
(e.g., NH3 or amine)

N-methylpiperidine-4-carboxamide

Click to download full resolution via product page

Caption: A representative synthetic pathway for N-methylpiperidine-4-carboxamide.

Detailed synthetic procedures for related N-substituted piperidine derivatives can be found in

the chemical literature and serve as a basis for the synthesis of the title compound.[4][9]
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Factors Influencing Solubility
Several factors can significantly impact the solubility of N-methylpiperidine-4-carboxamide:

Temperature: For most solids, solubility increases with temperature.[10][11] However, the

exact temperature dependence is compound-specific and must be determined

experimentally.

pH: As N-methylpiperidine-4-carboxamide contains a basic piperidine nitrogen, its

solubility in aqueous solutions will be pH-dependent. At lower pH values, the nitrogen will be

protonated, forming a more soluble salt.

Particle Size and Form: The particle size and crystalline form (polymorphism) of the solid

material can affect its dissolution rate and apparent solubility. Smaller particles generally

dissolve faster due to a larger surface area-to-volume ratio.

Conclusion
While specific quantitative solubility data for N-methylpiperidine-4-carboxamide is not readily

available, a comprehensive understanding of its physicochemical properties and the theoretical

principles of solubility allows for a strong inferred solubility profile. This guide has provided the

necessary framework for researchers to confidently predict its behavior in various solvents and

has detailed the experimental protocols required to obtain precise quantitative data. By

combining theoretical insights with robust experimental design, scientists and drug

development professionals can effectively navigate the challenges associated with compound

solubility and accelerate their research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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